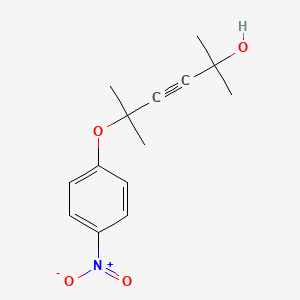
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol is an organic compound with a complex structure that includes both alkyne and nitrophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor with a nitrophenoxy derivative under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the nitrophenoxy compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the phenoxy group with other nucleophiles.
Scientific Research Applications
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can form covalent bonds with nucleophilic sites in proteins, while the nitrophenoxy group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-5-hexen-3-yn-2-ol
- 2,5-Dimethyl-5-hexen-3-yn-2-amine
- 2,5-Dimethyl-5-(4-aminophenoxy)hex-3-yn-2-ol
Uniqueness
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol is unique due to the presence of both alkyne and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
682357-24-0 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2,5-dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol |
InChI |
InChI=1S/C14H17NO4/c1-13(2,16)9-10-14(3,4)19-12-7-5-11(6-8-12)15(17)18/h5-8,16H,1-4H3 |
InChI Key |
MUICBIBKGIJBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
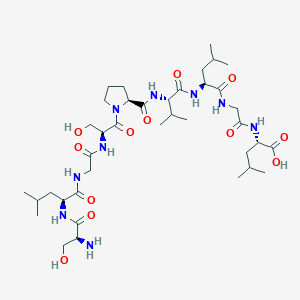
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
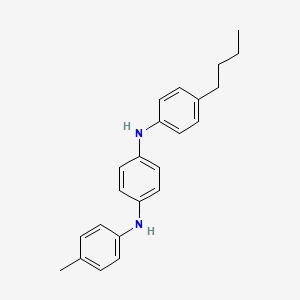
![Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate](/img/structure/B12535312.png)
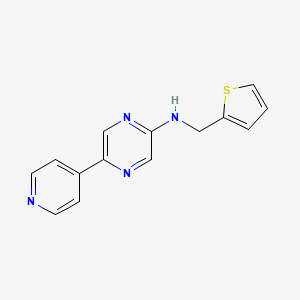
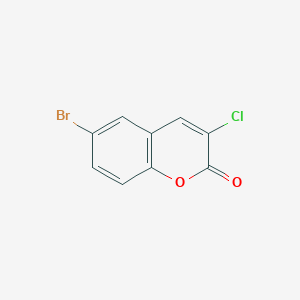
![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)

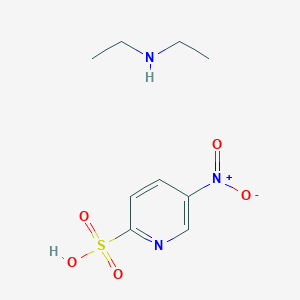

![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)
